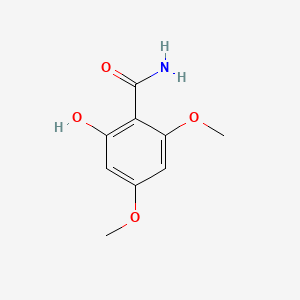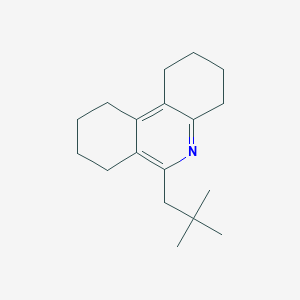![molecular formula C19H19N5O2S2 B14515691 N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine CAS No. 62540-34-5](/img/structure/B14515691.png)
N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine is a complex organic compound that features a guanidine core substituted with two 6-methoxy-1,3-benzothiazol-2-yl groups and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 6-methoxy-1,3-benzothiazole: This can be synthesized from 2-aminothiophenol and methoxyacetic acid under acidic conditions.
Guanidine Core Formation: The guanidine core is formed by reacting cyanamide with an amine, followed by alkylation with ethyl iodide.
Coupling Reaction: The final step involves coupling the 6-methoxy-1,3-benzothiazole with the guanidine core under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole rings.
Reduction: Reduced forms of the guanidine core.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its benzothiazole moieties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine involves its interaction with specific molecular targets. The benzothiazole rings can intercalate with DNA, disrupting its function, while the guanidine core can interact with proteins, inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(benzothiazol-2-yl)guanidine: Lacks the methoxy and ethyl groups, resulting in different chemical properties.
N,N’-Bis(6-methoxybenzothiazol-2-yl)urea: Similar structure but with a urea core instead of guanidine.
N-Ethyl-N’-phenylguanidine: Contains a phenyl group instead of benzothiazole rings.
Uniqueness
N’‘-Ethyl-N,N’-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine is unique due to its combination of benzothiazole rings and guanidine core, which imparts specific chemical reactivity and biological activity. The presence of methoxy groups enhances its solubility and potential interactions with biological targets.
Propiedades
Número CAS |
62540-34-5 |
|---|---|
Fórmula molecular |
C19H19N5O2S2 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
2-ethyl-1,3-bis(6-methoxy-1,3-benzothiazol-2-yl)guanidine |
InChI |
InChI=1S/C19H19N5O2S2/c1-4-20-17(23-18-21-13-7-5-11(25-2)9-15(13)27-18)24-19-22-14-8-6-12(26-3)10-16(14)28-19/h5-10H,4H2,1-3H3,(H2,20,21,22,23,24) |
Clave InChI |
UTVDCAQUZOBEDZ-UHFFFAOYSA-N |
SMILES canónico |
CCN=C(NC1=NC2=C(S1)C=C(C=C2)OC)NC3=NC4=C(S3)C=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
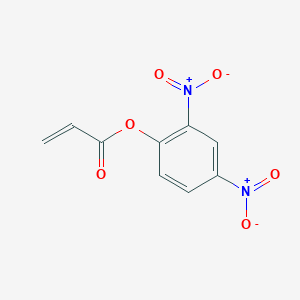

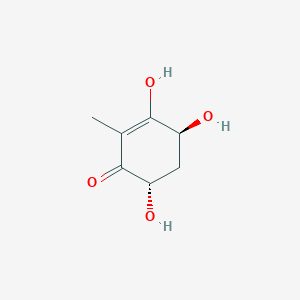

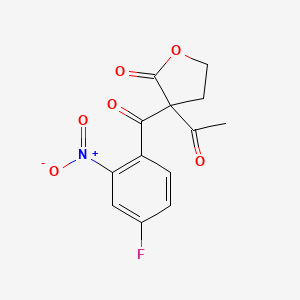
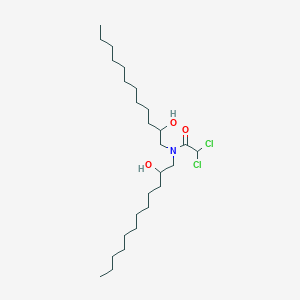
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
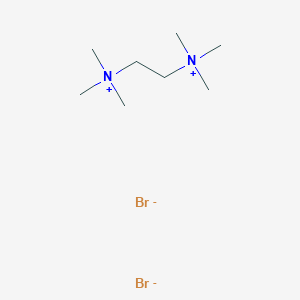

![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
